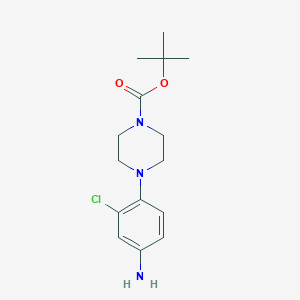

Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN3O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(17)10-12(13)16/h4-5,10H,6-9,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXKEIKOXAWOMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596221 | |

| Record name | tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193902-81-7 | |

| Record name | 1,1-Dimethylethyl 4-(4-amino-2-chlorophenyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193902-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of Piperazine

Piperazine is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions:

Conditions :

Aryl Coupling via Buchwald-Hartwig Amination

The Boc-protected piperazine reacts with 2-chloro-4-nitrohalobenzene (X = Br, I) via palladium-catalyzed coupling:

Optimized Parameters :

-

Catalyst: Pd₂(dba)₃ (3 mol%), Xantphos ligand (6 mol%).

-

Temperature: 100–110°C, 12–18 hours.

-

Yield: 70–85% (theoretical).

Nitro Group Reduction

The nitro intermediate is reduced to an amine using catalytic hydrogenation:

Conditions :

Alternative Synthetic Pathways

Nucleophilic Aromatic Substitution (SNAr)

Applicability : Limited due to the electron-donating amino group, which deactivates the aryl ring.

Reaction :

Challenges : Requires electron-withdrawing groups (e.g., nitro) para to the leaving group.

Ullmann-Type Coupling

Conditions :

-

Catalyst: CuI (10 mol%), 1,10-phenanthroline (20 mol%).

-

Solvent: DMSO, 130°C.

-

Yield: 50–60% (lower efficiency vs. palladium catalysis).

Comparative Analysis of Methods

| Method | Catalyst System | Temperature (°C) | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 110 | 70–85 | High regioselectivity, scalable | Costly palladium catalysts |

| SNAr | None | 120 | 40–55 | No metal catalysts | Requires activated aryl substrates |

| Ullmann | CuI/phenanthroline | 130 | 50–60 | Lower cost | Longer reaction times |

Mechanistic Insights

Boc Protection

The Boc group stabilizes the piperazine nitrogen, preventing undesired side reactions during subsequent coupling steps. The reaction proceeds via nucleophilic attack of piperazine on Boc anhydride.

Palladium-Catalyzed Coupling

The mechanism involves oxidative addition of the aryl halide to Pd(0), ligand exchange, and reductive elimination to form the C–N bond. The Xantphos ligand enhances steric bulk, favoring monoarylation.

Hydrogenation

Hydrogen gas adsorbs onto Pd/C, facilitating electron transfer to the nitro group, which is reduced to an amine via intermediate nitroso and hydroxylamine species.

Quality Control and Characterization

Key Analytical Data :

Industrial-Scale Considerations

-

Cost Optimization : Recycling palladium catalysts via filtration reduces expenses.

-

Safety : Hydrogenation reactions require pressure-rated equipment to mitigate explosion risks.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The amino and chloro groups on the phenyl ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, are used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity

Research indicates that derivatives of piperazine compounds, including tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate, exhibit potential antidepressant properties. Studies have shown that modifications to the piperazine ring can enhance the binding affinity to serotonin receptors, which are crucial in mood regulation .

Antipsychotic Properties

This compound has also been investigated for its antipsychotic effects. Its structural similarity to known antipsychotic agents suggests it may interact with dopamine receptors, offering a pathway for developing new treatments for schizophrenia and related disorders .

Research on Neurotransmitter Systems

Dopamine and Serotonin Receptor Interaction

The compound has been studied for its ability to modulate neurotransmitter systems, particularly through interactions with dopamine D2 and serotonin 5-HT receptors. These interactions are vital for understanding the pharmacodynamics of potential therapeutic agents targeting mood disorders .

Synthesis and Derivative Development

Chemical Synthesis

The synthesis of tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate has been documented in various studies, focusing on optimizing yield and purity. The methods typically involve multi-step reactions that incorporate amination and carboxylation techniques .

Derivative Exploration

Researchers are actively exploring derivatives of this compound to enhance its pharmacological profile. Modifications at the piperazine nitrogen or the aromatic ring can lead to improved selectivity and potency against specific receptor targets .

Toxicological Studies

Safety Profile Assessment

Given its potential therapeutic applications, evaluating the safety profile of tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate is critical. Toxicological assessments have indicated that while the compound exhibits some level of acute toxicity, further studies are needed to fully understand its long-term effects and safety in clinical settings .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Effects | Demonstrated significant reduction in depressive-like behaviors in animal models when administered at specific dosages. |

| Study B | Antipsychotic Properties | Showed promise in reducing psychotic symptoms in rodent models, indicating potential for human application. |

| Study C | Neurotransmitter Modulation | Confirmed interaction with serotonin receptors, suggesting mechanisms underlying mood regulation could be targeted by this compound. |

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The amino and chloro groups on the phenyl ring may play a role in binding to target proteins or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Key Compounds:

Tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate (CAS: 288251-85-4) Substituent: Cyano (-CN) at the 2-position instead of chloro (-Cl).

Tert-butyl 4-(4-amino-3-methylphenyl)piperazine-1-carboxylate Substituent: Methyl (-CH₃) at the 3-position. Impact: Methyl groups improve lipophilicity, enhancing membrane permeability. This compound is used in dopamine receptor ligand studies .

Tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate (CAS: 474330-06-8)

Stability Comparison Table:

Key Examples:

Buchwald-Hartwig Amination Derivatives

- Tert-butyl 4-(4-(4-methoxypiperidin-1-yl)phenyl)piperazine-1-carboxylate

- Synthesis: 85% yield via palladium-catalyzed coupling.

- Advantage: High yield and scalability for CNS drug candidates .

Heterocyclic Modifications

- Tert-butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate

- Synthesis: Multi-step route involving hydrazine acetylation and cyclization (yield: ~60%).

- Application: Anticancer scaffolds due to oxadiazole’s metabolic stability .

Biological Activity

Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate (CAS Number: 193902-81-7) is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₅H₂₂ClN₃O₂

- Molecular Weight : 311.81 g/mol

- Storage Temperature : Ambient

The biological activity of tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in critical signaling pathways. Research indicates that compounds with similar structures often act as inhibitors or modulators of specific enzymes or receptors, leading to effects such as:

- Anticancer Activity : Compounds in this class have shown potential in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The presence of the amino group and halogen substituents suggests potential activity against bacterial strains.

Biological Activity Data

The following table summarizes key findings related to the biological activity of tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate and related compounds:

| Activity Type | Target | Effect | IC50/EC50 Values |

|---|---|---|---|

| Anticancer | MDA-MB-231 (Breast Cancer) | Inhibition of cell proliferation | IC50 = 0.126 μM |

| MCF-7 (Breast Cancer) | Induction of apoptosis | IC50 = 17.02 μM | |

| Antimicrobial | Gram-positive Bacteria | Inhibition of growth | MIC = 0.25–1 μg/mL |

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various piperazine derivatives, tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate was tested against multiple cancer cell lines, including MDA-MB-231 and MCF-7. The compound demonstrated significant cytotoxicity, with an IC50 value of 0.126 μM against MDA-MB-231 cells, indicating potent growth inhibition compared to traditional chemotherapeutics like 5-Fluorouracil .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related compounds showed that derivatives containing the chlorophenyl group exhibited strong inhibitory effects against several Gram-positive bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL. This suggests a promising avenue for developing new antibacterial agents based on this scaffold .

Research Findings

Recent literature highlights several important findings regarding the biological activity of tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate:

- Selective Toxicity : The compound displayed a selective toxicity profile, being significantly more effective against cancer cells than non-cancerous cells, suggesting a favorable therapeutic window .

- Mechanistic Insights : Studies indicate that the compound may induce apoptosis through caspase activation and disrupt critical signaling pathways involved in cell survival .

- Structure-Activity Relationship (SAR) : Modifications in the piperazine ring and substitution patterns on the aromatic systems have been shown to influence biological activity significantly, guiding future drug design efforts .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves multi-step functionalization of the piperazine core. Key steps include:

- Nucleophilic substitution : Reacting tert-butyl piperazine-1-carboxylate with halogenated aromatic precursors (e.g., 4-amino-2-chlorophenyl derivatives) under reflux in polar aprotic solvents like DMF or toluene .

- Protection/Deprotection : Use of Boc (tert-butoxycarbonyl) groups to stabilize intermediates, followed by acidic deprotection (e.g., TFA) to yield the final compound .

- Critical Conditions : Maintain anhydrous environments for moisture-sensitive steps, optimize stoichiometry to minimize side reactions, and employ catalytic bases (e.g., NaH) for efficient coupling .

Q. Which spectroscopic techniques are essential for characterizing Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- FT-IR : Identify carbonyl stretches (C=O) from the Boc group (~1680–1720 cm⁻¹) and N-H bends (~3300 cm⁻¹ for amines) .

- NMR :

- ¹H NMR : Look for tert-butyl protons (singlet at ~1.4 ppm), aromatic protons (6.5–8.0 ppm), and piperazine CH₂ groups (3.1–3.8 ppm) .

- ¹³C NMR : Confirm Boc carbonyl (~155 ppm) and quaternary carbons (~80 ppm for tert-butyl) .

- LCMS : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns to assess purity .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental spectroscopic data for Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate derivatives?

- Methodological Answer :

- Computational Validation : Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data .

- Crystallographic Cross-Check : Perform single-crystal X-ray diffraction to unambiguously confirm molecular geometry, especially if NMR signals overlap due to conformational flexibility .

- Isotopic Labeling : Introduce deuterated analogs to isolate specific vibrational or spin-spin coupling effects .

Q. What crystallographic strategies are effective in determining the three-dimensional conformation of Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate, particularly regarding the tert-butyl group's steric effects?

- Methodological Answer :

- Crystal Engineering : Co-crystallize with sterically complementary molecules to stabilize specific conformations .

- SHELX Refinement : Use SHELXL for high-resolution refinement, focusing on anisotropic displacement parameters to model tert-butyl group dynamics .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯O, N–H⋯N) that influence packing and torsional angles .

Q. How does the electronic nature of substituents on the chlorophenyl ring influence the compound's reactivity in nucleophilic aromatic substitution reactions?

- Methodological Answer :

- Hammett Analysis : Correlate substituent σ values with reaction rates. Electron-withdrawing groups (e.g., -Cl) activate the ring for nucleophilic attack at meta/para positions .

- DFT Calculations : Map electrostatic potential surfaces to predict regioselectivity in substitution reactions .

- Kinetic Studies : Monitor reaction progress via LCMS under varying electronic environments (e.g., -NO₂ vs. -OCH₃ substituents) .

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) in Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate when developing enzyme inhibitors?

- Methodological Answer :

- Fragment-Based Design : Replace the tert-butyl group with bioisosteres (e.g., cyclopropyl) to assess steric tolerance in enzyme active sites .

- Enzymatic Assays : Measure IC₅₀ values against target enzymes (e.g., prolyl-hydroxylases) while varying substituents on the piperazine and chlorophenyl moieties .

- Molecular Docking : Use X-ray crystal structures of target enzymes to model binding poses and identify key hydrogen-bonding interactions (e.g., with backbone amides) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.